molecular formula C10H10N2O2 B064499 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one CAS No. 184423-25-4

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one

Cat. No.: B064499
CAS No.: 184423-25-4
M. Wt: 190.2 g/mol
InChI Key: IXULCLXVOCXASM-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a hydroxy group at the 5-position and two methyl groups at the 1 and 3 positions of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst. The reaction proceeds as follows:

    Condensation Reaction: 2,3-diaminotoluene reacts with glyoxal to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoxaline derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Quinoxaline-5,8-dione.

    Reduction: 1,3-Dimethyl-5,6-dihydroquinoxalin-2(1H)-one.

    Substitution: Various substituted quinoxalines depending on the electrophile used.

Scientific Research Applications

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their activity and function. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the hydroxy and methyl groups.

    1,3-Dimethylquinoxaline: Lacks the hydroxy group at the 5-position.

    5-Hydroxyquinoxaline: Lacks the methyl groups at the 1 and 3 positions.

Uniqueness

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one is unique due to the presence of both the hydroxy group and the two methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-hydroxy-1,3-dimethylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-10(14)12(2)7-4-3-5-8(13)9(7)11-6/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXULCLXVOCXASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578438
Record name 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184423-25-4
Record name 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1,3-dimethyl-1,2-dihydroquinoxalin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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